ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable precursor, such as 3-chloro-4-fluoroaniline, with glyoxal and ammonium acetate under reflux conditions.
Esterification: The resulting imidazole derivative is then esterified using ethyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to yield dihydroimidazole derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(3-chloro-4-fluorophenyl)-1H-imidazole-4-carboxylate: This compound lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate: The pyrazole ring in this compound can lead to different chemical and biological properties compared to the imidazole ring.
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-triazole-4-carboxylate: The triazole ring introduces additional nitrogen atoms, which can influence the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C13H12ClFN2O2 |
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Molecular Weight |
282.70 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H12ClFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)8-4-5-10(15)9(14)6-8/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
DCTAIDRPLUNCLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC(=C(C=C2)F)Cl)C |
Origin of Product |
United States |
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